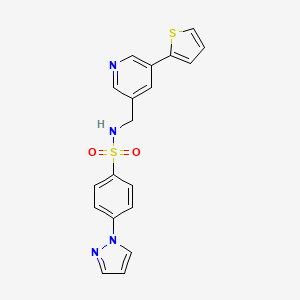

4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

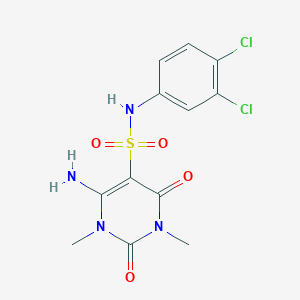

Pyrazole is a five-membered aromatic heterocyclic compound. It is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 . Thiophene is a five-membered ring compound consisting of four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex organic compound that contains these structures.

Synthesis Analysis

The synthesis of pyrazole derivatives has seen significant advancements, with new or advanced catalysts and other ‘environment-friendly’ procedures being developed. These include heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .Molecular Structure Analysis

As mentioned earlier, pyrazole is a five-membered aromatic heterocyclic compound with two nitrogen atoms. One is a pyrrole type at position-1, and the other is a pyridine type at position-2 . The exact molecular structure of the compound you mentioned would require more specific information or computational chemistry analysis.Scientific Research Applications

Antitumor Applications

Compounds with benzenesulfonamide derivatives have demonstrated promising antitumor activities. For instance, studies on novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have shown significant antitumor activity, with some compounds being more effective than the reference drug, doxorubicin, in controlling tumor growth (Alqasoumi et al., 2009).

Anti-Inflammatory and Anticancer Potential

Celecoxib derivatives synthesized as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents highlight the multifaceted therapeutic potential of benzenesulfonamide compounds. These derivatives have shown to exhibit anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, indicating their safety and efficacy. Moreover, certain derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Antimalarial Activities

The design and synthesis of pyrazolopyridine-sulfonamide derivatives have revealed their activity against Plasmodium falciparum, the causative agent of malaria. These compounds exhibited in vitro activity against the chloroquine-resistant clone W2, suggesting their potential as new antimalarial agents to address resistance issues (Silva et al., 2016).

Antimicrobial and Antifungal Properties

Research into novel pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl moieties has demonstrated their potent antibacterial and antifungal activities. These compounds have been evaluated against pathogenic bacterial strains and fungal yeasts, showcasing their potential in combating microbial infections (Chandak et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S2/c24-27(25,18-6-4-17(5-7-18)23-9-2-8-21-23)22-13-15-11-16(14-20-12-15)19-3-1-10-26-19/h1-12,14,22H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPCXFEKQVBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)

![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)